N'-methylpyridazine-3-carbohydrazide
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Overview
Description
N’-methylpyridazine-3-carbohydrazide is a heterocyclic compound that features a pyridazine ring substituted with a methyl group and a carbohydrazide moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-methylpyridazine-3-carbohydrazide typically involves the reaction of pyridazine derivatives with hydrazine and methylating agents. One common method includes the condensation of pyridazine-3-carboxylic acid hydrazide with methyl iodide under basic conditions .
Industrial Production Methods: Industrial production methods for N’-methylpyridazine-3-carbohydrazide often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: N’-methylpyridazine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
N’-methylpyridazine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: N’-methylpyridazine-3-carbohydrazide is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-methylpyridazine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse biological activities.
Carbohydrazide: A related compound with similar functional groups but different structural features
Uniqueness: N’-methylpyridazine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a carbohydrazide moiety makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
89533-22-2 |
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Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N'-methylpyridazine-3-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-7-10-6(11)5-3-2-4-8-9-5/h2-4,7H,1H3,(H,10,11) |
InChI Key |
IJFMOOGXHSIEEN-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=NN=CC=C1 |
Origin of Product |
United States |
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